
2-Methoxy-5-methylsulfanilic acid
描述
2-Methoxy-5-methylsulfanilic acid is an organic compound with the molecular formula C8H10O3S. It is characterized by a methoxy group (-OCH3) and a methylsulfanyl group (-SCH3) attached to a benzene ring, which is further substituted with a sulfonic acid group (-SO3H). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methoxybenzoic acid as the starting material.
Reaction Steps:
Sulfonation: The 2-methoxybenzoic acid undergoes sulfonation to introduce the sulfonic acid group, resulting in 2-methoxybenzenesulfonic acid.
Methylation: The sulfonic acid group is then methylated to form this compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process, where the reaction conditions are carefully controlled to ensure high yield and purity.
Continuous Process: Some industrial setups may employ a continuous process for large-scale production, optimizing reaction times and resource utilization.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as 2-methoxy-5-methylbenzenesulfonic acid.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide, resulting in different derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the benzene ring undergoes substitution at different positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Sulfide derivatives.
Substitution Products: Substituted benzene derivatives.
科学研究应用
2-Methoxy-5-methylsulfanilic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound can be employed in biological studies to understand the effects of sulfonic acid derivatives on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-Methoxy-5-methylsulfanilic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems.
Pathways: It may influence metabolic pathways and cellular processes, leading to various biological effects.
相似化合物的比较
2-Methoxybenzoic Acid: Similar structure but lacks the sulfonic acid group.
2-Methoxy-5-methylbenzenesulfonic Acid: Similar but with a different position of the methyl group.
2-Methylsulfanilic Acid: Similar but without the methoxy group.
Uniqueness: 2-Methoxy-5-methylsulfanilic acid is unique due to its combination of methoxy and methylsulfanyl groups, which impart distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
4-amino-2-methoxy-5-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-5-3-8(14(10,11)12)7(13-2)4-6(5)9/h3-4H,9H2,1-2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQPVZZRWRMIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)OC)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
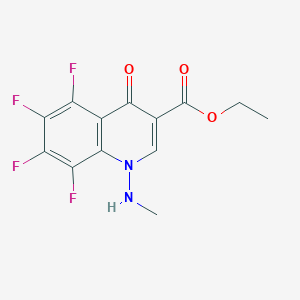
![ethyl 1-[N-(hydroxymethyl)-N-methylamino]-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate](/img/structure/B8044405.png)
![4-Methyl-3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dithione](/img/structure/B8044410.png)
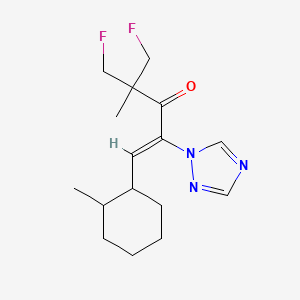
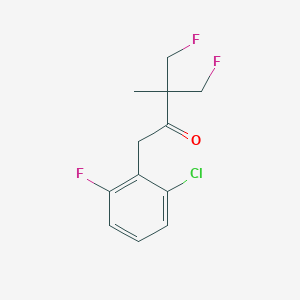
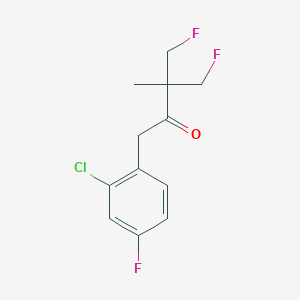
![N-[2,4-dichloro-5-[(2-methylquinolin-8-yl)oxymethyl]phenyl]acetamide](/img/structure/B8044427.png)
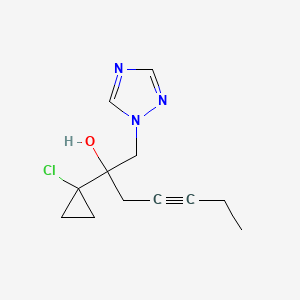
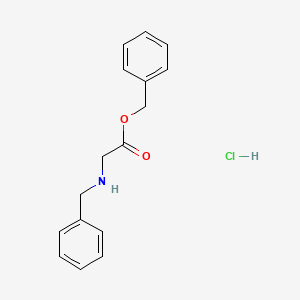
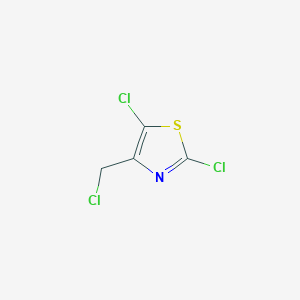
![Benzyl 2-[carbonochloridoyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B8044464.png)
![2-[4-(dimethylamino)butan-2-yl-methylamino]-N,4-dimethyl-1,3-thiazole-5-sulfonamide](/img/structure/B8044482.png)
![N-[4-(4-acetamido-5-chloro-2-methoxyphenyl)-2-chloro-5-methoxyphenyl]acetamide](/img/structure/B8044494.png)
![N-[4-[5-(4-acetamidophenyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B8044504.png)
